N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide
Overview
Description
N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a chlorophenyl group attached to the imidazole ring via a methylene bridge and a carboxamide group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
- The primary target of N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide is tyrosine-protein kinase . This kinase acts as a cell-surface receptor for vascular endothelial growth factors (VEGFA, VEGFB, and PGF). It plays a crucial role in embryonic vasculature development and angiogenesis .
- This compound interacts with the tyrosine-protein kinase, modulating downstream signaling pathways. This interaction leads to changes in gene expression, cell proliferation, and angiogenesis .
- The affected pathways include those related to vascular endothelial growth factors (VEGFs) and angiogenesis. Activation of these pathways promotes blood vessel formation and tissue growth .
- These properties impact its bioavailability , affecting its therapeutic efficacy .
- Environmental factors, such as oxygen levels, pH, and nutrient availability, influence the compound’s efficacy and stability. Hypoxic conditions, for instance, may enhance its effects on angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is absorbed after administration. It distributes to tissues, including those involved in angiogenesis. Metabolism occurs, likely involving liver enzymes. The compound is eliminated, primarily through urine or feces.
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the imidazole derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate isocyanate or by using a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives such as N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxylic acid.
Reduction: Formation of reduced derivatives such as N-[(4-chlorophenyl)methyl]-1H-imidazole-1-methanol.
Substitution: Formation of substituted derivatives such as N-[(4-aminophenyl)methyl]-1H-imidazole-1-carboxamide.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
N-[(4-bromophenyl)methyl]-1H-imidazole-1-carboxamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide: Contains a methyl group instead of chlorine, leading to differences in hydrophobicity and electronic properties.
N-[(4-nitrophenyl)methyl]-1H-imidazole-1-carboxamide: Features a nitro group, which can significantly alter its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]imidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-10-3-1-9(2-4-10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNJCWHBPDNXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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